2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines This compound is characterized by a triazine ring substituted with a chlorine atom, a biphenyl group, and a phenyl group
Mechanism of Action
Target of Action
It’s known to be involved in the protodeboronation of pinacol boronic esters .
Mode of Action
The compound is reported to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound’s role in the protodeboronation of pinacol boronic esters suggests it may influence pathways involving these esters .
Pharmacokinetics
Its derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been applied for ester synthesis and as an enantiodifferentiating coupling reagent , suggesting potential bioavailability.
Result of Action
The catalytic protodeboronation of alkyl boronic esters by 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine results in the formation of valuable building blocks in organic synthesis .
Preparation Methods
The synthesis of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of cyanuric chloride with biphenyl and phenyl groups. The reaction typically requires a solvent such as 1,4-dioxane or 1,2-dichloroethane and is carried out under reflux conditions with an excess of the corresponding amine . The reaction conditions need to be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds with specific properties.
Optical and Electronic Materials:
Biological Research: The compound can be used in the study of biological systems and the development of new pharmaceuticals.
Comparison with Similar Compounds
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents on the triazine ring and exhibit different chemical and biological properties.
Phenylboronic Pinacol Esters: These compounds are used in organic synthesis and have different reactivity compared to triazines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-10-5-2-6-11-16)23-20(25-21)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCJJONRMPERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689576-03-1 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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